2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine
Description
2,2-Diethyl-3-methoxy-N-methylcyclobutan-1-amine (CAS 1394116-75-6) is a cyclobutane-derived amine with a molecular formula of C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . The compound features a cyclobutane ring substituted with two ethyl groups at the C2 position, a methoxy group at C3, and an N-methylamine group at C1.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine |
InChI |
InChI=1S/C10H21NO/c1-5-10(6-2)8(11-3)7-9(10)12-4/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
VDVUUMDIZGGZQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(CC1OC)NC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reactions
Cyclobutane Ring Formation
The cyclobutane core is typically synthesized via [2+2] cycloaddition or ring-closing metathesis . For example:
- Oxidative Coupling : Ethylene derivatives undergo photochemical [2+2] cycloaddition to form cyclobutane scaffolds.
- Metathesis : Grubbs catalyst facilitates ring closure of dienes, though steric hindrance from diethyl groups may require adjusted conditions.
Table 1: Cyclobutane Ring Formation Strategies
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| [2+2] Cycloaddition | Ethylene, UV light, solvent | 50–70% | |
| Ring-Closing Metathesis | Grubbs catalyst, diene precursor | 40–60% |
Functionalization of the Cyclobutane Core
Introduction of Diethyl Groups
Diethyl substitution is achieved via alkylation or nucleophilic substitution :
- Alkylation : Treatment of cyclobutane carboxylate with ethyl halides (e.g., ethyl iodide) in the presence of a base (e.g., NaH).
- Substitution : Reaction with ethyl Grignard reagents under anhydrous conditions.
Methoxy Group Installation
Methoxy groups are introduced via Mitsunobu reaction or direct methylation :
- Mitsunobu Reaction : Hydroxyl intermediates react with methyl iodide and triphenylphosphine-diethyl azodicarboxylate (DEAD).
- Direct Methylation : Cyclobutane hydroxyl precursors treated with methyl triflate or methyl iodide in polar aprotic solvents.
N-Methyl Amination
Amination occurs through reductive amination or nucleophilic substitution :
Full Synthesis Protocol
A representative three-step synthesis includes:
- Cyclobutane Ring Formation : [2+2] Cycloaddition of ethylene derivatives under UV light.
- Diethyl Group Installation : Alkylation with ethyl iodide and NaH in THF.
- Methoxy and N-Methyl Group Addition : Sequential Mitsunobu methoxylation and reductive amination.
Table 2: Stepwise Synthesis of 2,2-Diethyl-3-Methoxy-N-Methylcyclobutan-1-Amine
Optimization and Challenges
Reaction Conditions
Analytical Characterization
Spectroscopic Validation
Critical data from ¹H NMR and LCMS :
- ¹H NMR : δ 2.05–2.56 ppm (cyclobutane CH₂), δ 3.30–3.45 ppm (N-CH₃), δ 3.80–3.90 ppm (OCH₃).
- LCMS : m/z 171.28 [M+H]⁺, confirming molecular weight.
Table 3: Analytical Data for 2,2-Diethyl-3-Methoxy-N-Methylcyclobutan-1-Amine
| Technique | Key Signals/Results | Reference |
|---|---|---|
| ¹H NMR | δ 2.05–2.56 (cyclobutane CH₂), δ 3.30–3.45 (N-CH₃) | |
| LCMS | m/z 171.28 [M+H]⁺ |
Purity Assessment
HPLC (SMD-TFA05 conditions) shows retention times of 1.16 minutes for >95% purity.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains two reactive centers:
-
Tertiary amine (N-methyl group)
-
Methoxy group (electron-donating ether)
-
Strained cyclobutane ring
Amine Reactivity
-
Acid-base behavior : Reacts with acids (e.g., HCl) to form ammonium salts .
-
Alkylation : Tertiary amines typically form quaternary ammonium salts upon reaction with alkyl halides .
-
Acylation : May undergo acylation with acid chlorides to form amides, though steric hindrance from substituents could limit reactivity.
Methoxy Group Reactivity
-
Hydrolysis : Methoxy groups resist hydrolysis under mild conditions but may cleave under strong acidic/basic conditions . For example:
This reaction could generate phenolic derivatives and methanol.
Cyclobutane Ring Reactivity
-
Strain-driven ring-opening : The cyclobutane ring’s inherent strain (~90° bond angles) makes it prone to cleavage under acidic conditions. Substituents (e.g., methoxy, diethyl groups) may stabilize carbocations during ring-opening .
Hydrolysis of Methoxy Group
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | H⁺, heat | Phenolic derivative + methanol |
| Basic hydrolysis | OH⁻, heat | Phenolic derivative + methoxide |
The methoxy group’s electron-donating nature may reduce hydrolytic cleavage compared to ethoxy analogs.
Amine-Centered Reactions
Alkylation :
-
Limitations : Steric hindrance from diethyl groups may reduce reactivity.
Acid-Base Neutralization :
Cyclobutane Ring Opening
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic ring-opening | H⁺, heat | Carbocation intermediates |
| Cleavage products (e.g., butyl derivatives) |
Substituents like diethyl groups may stabilize carbocations during ring-opening .
Comparative Analysis
| Property | This Compound | Analog (e.g., 2-Ethyl-N-methylcyclobutanamine) |
|---|---|---|
| Substituents | Diethyl + methoxy + N-methyl | Ethyl + N-methyl |
| Reactivity (methoxy) | Moderate hydrolysis resistance | Absent (ethoxy analogs react faster) |
| Steric hindrance | High (diethyl groups) | Moderate |
| Applications | Potential in medicinal chemistry | Simpler analogs for basic amine studies |
Scientific Research Applications
N-acylethanolamine Hydrolyzing Acid Amidase Inhibitors
Research has indicated that compounds similar to 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine can act as inhibitors for N-acylethanolamine hydrolyzing acid amidase (NAAA). This enzyme plays a crucial role in the metabolism of bioactive lipids, which are implicated in various physiological processes including pain and inflammation. Inhibition of NAAA can lead to increased levels of N-acylethanolamines, potentially providing therapeutic benefits for conditions such as pain management and neuroprotection .
Monoacylglycerol Lipase Modulators
Another significant application is in the modulation of monoacylglycerol lipase (MGL), an enzyme involved in the endocannabinoid system. Compounds that modulate MGL activity can have implications for treating pain, spasticity, and other disorders related to cannabinoid receptor activity. The structure of 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine suggests it could be synthesized or modified to enhance MGL inhibition properties, thereby contributing to pain relief and anti-inflammatory effects .
Case Study 1: Pain Management
A study examined the efficacy of various MGL inhibitors in animal models of neuropathic pain. The results indicated that compounds structurally related to 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine significantly reduced pain responses compared to control groups. This suggests a promising avenue for developing new analgesics based on this compound's structure .
Case Study 2: Neuroprotection
Research into the neuroprotective effects of N-acylethanolamines highlighted their role in reducing neuroinflammation. In vitro studies showed that compounds similar to 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine could enhance the levels of these protective lipids, leading to decreased neuronal damage in models of neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Ethoxy-2,2-dimethylcyclobutan-1-amine (CID 53619938)
- Molecular Formula: C₈H₁₇NO
- Molecular Weight : 143.23 g/mol
- Key Structural Differences :
- Replaces the diethyl groups at C2 with dimethyl substituents.
- Substitutes the methoxy group at C3 with an ethoxy group.
- Implications :
3-Methoxy-2,2-dimethylcyclobutan-1-amine (CAS 1384430-73-2)
- Molecular Formula: C₇H₁₅NO
- Molecular Weight : 129.20 g/mol
- Key Structural Differences :
- Lacks ethyl groups at C2 (dimethyl instead of diethyl).
- Retains the methoxy group at C3.
- Implications: Reduced steric hindrance may enhance reactivity in substitution or coupling reactions.
(1s,3s)-3-(Methoxymethyl)-N-methylcyclobutan-1-amine (CAS 1268521-13-6)
- Molecular Formula: C₇H₁₅NO
- Molecular Weight : 129.20 g/mol
- Key Structural Differences :
- Replaces the C3 methoxy group with a methoxymethyl chain.
- Lacks ethyl substituents at C2.
- Similar molecular weight to 3-methoxy-2,2-dimethylcyclobutan-1-amine but distinct stereoelectronic properties .
2-Ethyl-2-methoxybutan-1-amine (PubChem CID 15495980)
- Molecular Formula: C₇H₁₇NO
- Molecular Weight : 131.22 g/mol
- Key Structural Differences :
- Linear butan-1-amine backbone instead of a cyclobutane ring.
- Branched ethyl and methoxy groups at C2.
- Higher aliphatic content may enhance lipid solubility compared to cyclic analogs .
3,3-Dimethylcyclobutan-1-amine Hydrochloride (CAS 1284247-23-9)
- Molecular Formula : C₆H₁₄ClN
- Molecular Weight : 135.64 g/mol
- Key Structural Differences :
- Simplifies substituents to dimethyl at C3 and lacks methoxy/ethyl groups.
- Exists as a hydrochloride salt, enhancing water solubility.
- Implications :
Research Implications
- Synthetic Utility : The diethyl and methoxy groups in the target compound may confer steric and electronic effects advantageous for metal-catalyzed C–H functionalization, as seen in analogs with directing groups .
- Safety Considerations : Corrosivity and flammability hazards in analogs (e.g., H314 in ) highlight the need for controlled handling of cyclobutane amines.
- Pharmacological Potential: Structural similarities to bioactive amines (e.g., diphenylethylamine derivatives ) suggest unexplored therapeutic applications.
Biological Activity
2,2-Diethyl-3-methoxy-N-methylcyclobutan-1-amine is a compound with potential biological significance, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclobutane ring with various substituents, suggests a range of possible biological activities, including neuroprotective and anti-inflammatory properties. This article delves into the compound's biological activity, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine is C10H22ClNO, with a molecular weight of 207.74 g/mol. The structural features include:
- Cyclobutane Ring : A four-membered carbon ring that contributes to the compound's reactivity.
- Ethyl and Methoxy Substituents : These groups may enhance biological activity through various mechanisms.
- N-Methyl Group : This modification on the nitrogen atom can influence the compound's pharmacokinetics and interaction with biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | C10H22ClNO |
| Molecular Weight | 207.74 g/mol |
| Key Structural Components | Cyclobutane ring, ethyl groups, methoxy group, N-methyl group |
Neurological Effects
Research indicates that 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine may exhibit neuroprotective effects. Initial studies suggest that it could modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases. However, comprehensive studies are required to elucidate these effects further.
Enzyme Interactions
The compound has shown interactions with various enzymes, which may lead to significant biological outcomes:
- Enzyme Inhibition : It may inhibit enzymes such as carbonic anhydrase and cholinesterase, affecting cellular pH regulation and neurotransmission pathways.
- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, which may lead to the formation of active metabolites that interact with other biomolecules.
Study on Neuroprotective Properties
A study investigating the neuroprotective properties of 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine demonstrated its potential to reduce oxidative stress in neuronal cells. The findings suggested that the compound could enhance cell survival rates under oxidative conditions.
Anti-inflammatory Activity
Another research study focused on the anti-inflammatory effects of this compound. Results indicated that it could inhibit pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
Future Research Directions
Despite promising initial findings regarding its biological activity, further research is essential to fully understand the mechanisms of action and therapeutic applications of 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with various biological targets.
- Long-term Efficacy and Safety : Conducting chronic exposure studies in animal models to assess long-term effects and safety profiles.
- Clinical Trials : Initiating clinical trials to evaluate its efficacy in human subjects for specific neurological and inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
